molecular formula C8H15N B1309839 N-Allylcyclopentylamine CAS No. 55611-39-7

N-Allylcyclopentylamine

Cat. No.: B1309839
CAS No.: 55611-39-7
M. Wt: 125.21 g/mol
InChI Key: CTSIKBGUCQWRIM-UHFFFAOYSA-N
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Description

N-Allylcyclopentylamine is an organic compound with the chemical formula C8H15N. It is a colorless liquid with a low boiling point, medium polarity, and low viscosity. This compound is soluble in various organic solvents at room temperature and is often used as an intermediate in organic synthesis. It finds applications in the synthesis of pharmaceutical raw materials, surfactants, dyes, polymers, and catalysts .

Preparation Methods

N-Allylcyclopentylamine can be synthesized by reacting an allyl compound with cyclopentylamine. One common method involves the reaction of allyl chloride with cyclopentylamine in the presence of a base to obtain the target product . The reaction conditions typically include:

    Reactants: Allyl chloride and cyclopentylamine

    Catalyst/Base: A suitable base such as sodium hydroxide or potassium carbonate

    Solvent: An organic solvent like dichloromethane or toluene

    Temperature: Room temperature or slightly elevated temperatures

Chemical Reactions Analysis

N-Allylcyclopentylamine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding amine oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into saturated amines.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the allyl group or the amine group can be substituted with other functional groups.

    Addition: The compound can undergo addition reactions with electrophiles or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution or addition reaction .

Scientific Research Applications

N-Allylcyclopentylamine has several scientific research applications:

Comparison with Similar Compounds

N-Allylcyclopentylamine can be compared with other similar compounds, such as:

    N-Allylcyclohexylamine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group.

    N-Allyl-N-methylaniline: Contains an aniline group instead of a cyclopentyl group.

    Allylcyclopentylamine: Lacks the N-allyl substitution, having only the allyl and cyclopentyl groups.

The uniqueness of this compound lies in its specific combination of the allyl and cyclopentyl groups, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

IUPAC Name

N-prop-2-enylcyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-2-7-9-8-5-3-4-6-8/h2,8-9H,1,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTSIKBGUCQWRIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407930
Record name N-Allylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55611-39-7
Record name N-Allylcyclopentylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allylcyclopentylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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